2-Nitrophenethyl alcohol

Physical Properties Formulation Handling

2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol or o-nitrophenethyl alcohol, is an aromatic nitro alcohol with the molecular formula C₈H₉NO₃ and molecular weight of 167.162 g/mol. It appears as a brown liquid at room temperature (melting point: 2 °C, boiling point: 267 °C) and serves as a versatile synthetic intermediate, particularly in the construction of indole-containing heterocycles.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 68966-80-3
Cat. No. B7800951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenethyl alcohol
CAS68966-80-3
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2
InChIKeySLRIOXRBAPBGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenethyl alcohol (CAS 68966-80-3) Procurement Guide: Key Properties and Sourcing Context


2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol or o-nitrophenethyl alcohol, is an aromatic nitro alcohol with the molecular formula C₈H₉NO₃ and molecular weight of 167.162 g/mol [1]. It appears as a brown liquid at room temperature (melting point: 2 °C, boiling point: 267 °C) and serves as a versatile synthetic intermediate, particularly in the construction of indole-containing heterocycles [2].

Why 2-Nitrophenethyl Alcohol Cannot Be Simply Substituted with Other Nitrophenethyl Isomers


The ortho-nitro substitution pattern of 2-nitrophenethyl alcohol confers a unique photochemical reactivity that is entirely absent in its meta- and para-substituted isomers [1]. This ortho-specific photoreactivity enables light-controlled cleavage in complex synthetic and biological settings, a capability that cannot be replicated by the 3- or 4-nitrophenethyl alcohols [2]. Consequently, substituting the ortho-isomer with a meta- or para-analog in applications requiring photolabile protection or controlled release would lead to complete loss of function. Furthermore, the ortho-substituted compound exhibits a significantly lower melting point (2 °C) compared to its meta (47–50 °C) and para (59–62 °C) counterparts, which directly impacts physical handling, formulation strategies, and storage requirements [3][4].

Quantitative Differentiation of 2-Nitrophenethyl Alcohol: Comparative Evidence for Scientific Selection


Physical State Differentiation: 2-Nitrophenethyl Alcohol vs. 3- and 4-Nitrophenethyl Alcohol Isomers

2-Nitrophenethyl alcohol (ortho-isomer) exhibits a melting point of 2 °C, making it a liquid under ambient laboratory conditions (typically 20–25 °C) . In contrast, the meta-isomer (3-nitrophenethyl alcohol) melts at 47–50 °C, and the para-isomer (4-nitrophenethyl alcohol) melts at 59–62 °C, both of which are crystalline solids at room temperature [1][2]. This substantial difference in physical state directly influences ease of handling, weighing accuracy, and compatibility with automated liquid handling systems, with the ortho-isomer offering distinct advantages for liquid-phase synthesis and formulation workflows.

Physical Properties Formulation Handling

Ortho-Specific Photolability: A Unique Functional Attribute of 2-Nitrophenethyl Alcohol

The ortho-nitro substitution pattern of 2-nitrophenethyl alcohol enables photochemical hydrogen abstraction from the adjacent benzylic position upon UV irradiation, leading to bond cleavage and release of a caged molecule [1][2]. This photoreactivity is a hallmark of ortho-nitrobenzyl and ortho-nitrophenethyl derivatives. A foundational study by Margerum et al. (1962) established that no nitrobenzyl derivative was found to be phototropic unless the nitro group was positioned ortho to a benzyl hydrogen [3]. Consequently, the meta- and para-nitrophenethyl alcohols lack this photolabile behavior entirely, rendering them unsuitable for applications requiring light-controlled release.

Photochemistry Caged Compounds Protecting Groups

Synthetic Yield and Selectivity in Oxidation-Based Preparation of 2-Nitrophenethyl Alcohol

In a reported oxidation-based synthetic protocol using ortho-nitroethylbenzene as starting material, 2-nitrophenethyl alcohol was obtained with a selectivity of 31.6% and a yield of 9.6% as determined by liquid chromatography analysis . This low yield and moderate selectivity highlight the synthetic challenges associated with direct oxidation routes to the ortho-isomer. While direct comparative data for the meta- and para-isomers under identical oxidation conditions are not available in the accessed literature, the documented yield provides a quantitative benchmark for evaluating alternative synthetic strategies or for procuring the compound from commercial sources rather than in-house synthesis when high purity and consistent supply are prioritized.

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Research and Industrial Application Scenarios for 2-Nitrophenethyl Alcohol


Synthesis of Photolabile Protecting Groups and Caged Compounds

2-Nitrophenethyl alcohol serves as the core scaffold for constructing photolabile protecting groups such as the 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) and 2-(2-nitrophenyl)ethyl (NPE) moieties [1]. These groups are cleaved upon UV irradiation, enabling spatiotemporally controlled release of biomolecules, neurotransmitters, or drugs in chemical biology and neuroscience research [2]. The ortho-nitro substitution is essential for this photoreactivity; meta- and para-isomers are not suitable alternatives [3].

Precursor for Indole Synthesis via Ruthenium-Catalyzed N-Heterocyclization

2-Nitrophenethyl alcohol can be directly converted to indole derivatives through ruthenium-catalyzed dehydrogenative N-heterocyclization, a reaction that proceeds with evolution of hydrogen gas and obviates the need for separate nitro group reduction [1]. This one-step transformation from the nitro alcohol to the indole framework offers a streamlined alternative to the traditional two-step sequence (nitro reduction followed by cyclization) and leverages the specific ortho-substitution pattern for efficient ring closure [2].

Intermediate for Heterobifunctional Linkers in Surface Engineering

Derivatives of 2-nitrophenethyl alcohol are employed in the design of photodegradable heterobifunctional linkers and silane coupling agents for surface modification [1]. The 2-nitrophenethyl scaffold provides superior photochemical biocompatibility compared to alternative photolabile systems, as it avoids the generation of toxic nitroso by-products during light-triggered cleavage [2]. This property is particularly valuable in the fabrication of biochips, biosensors, and smart materials where precise, non-toxic surface deprotection is required.

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